(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Catalog No.
S15833467
CAS No.
M.F
C9H9ClFNO2
M. Wt
217.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic a...

Product Name

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid

IUPAC Name

(2R)-2-amino-3-(3-chloro-2-fluorophenyl)propanoic acid

Molecular Formula

C9H9ClFNO2

Molecular Weight

217.62 g/mol

InChI

InChI=1S/C9H9ClFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14)/t7-/m1/s1

InChI Key

LSZBXQYJHCORIE-SSDOTTSWSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)CC(C(=O)O)N

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)F)C[C@H](C(=O)O)N

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid is an amino acid derivative characterized by a chiral center at the second carbon atom. Its molecular formula is C9H10ClFNO2C_9H_{10}ClFNO_2, and it features a propanoic acid backbone with a 3-chloro-2-fluorophenyl group attached. This compound belongs to a class of compounds known for their potential pharmacological applications, particularly in the field of neuropharmacology and medicinal chemistry.

Typical of amino acids, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amidation: It can react with amines to form amides, which are useful in drug development.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding an amine.

These reactions are significant for synthesizing derivatives that may enhance biological activity or improve pharmacokinetic properties.

(R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid exhibits notable biological activities. It has been investigated for its role as a potential therapeutic agent in treating neurological disorders due to its structural similarity to neurotransmitters. The compound's ability to modulate neurotransmitter systems makes it a candidate for further research in pharmacology, particularly as a possible inhibitor or modulator of specific receptors.

The synthesis of (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid can be achieved through several methods:

  • Chiral Synthesis: Utilizing chiral catalysts or enzymes to ensure the formation of the (R)-enantiomer.
  • Chemical Synthesis: Starting from commercially available precursors, various synthetic routes can be employed involving halogenation and subsequent reactions to introduce the amino and carboxylic groups.
  • Biocatalytic Methods: Enzymatic processes have been explored for synthesizing this compound with high enantiomeric purity, leveraging specific enzymes that catalyze the necessary transformations efficiently .

The compound has potential applications in:

  • Pharmaceutical Development: As a building block for synthesizing drugs targeting neurological conditions.
  • Research: Used in studies investigating amino acid metabolism and neurotransmitter modulation.
  • Agricultural Chemistry: Potential use in developing agrochemicals that target specific biological pathways.

Interaction studies have shown that (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid can interact with various biological targets, including receptors involved in neurotransmission. These studies are crucial for understanding its mechanism of action and potential side effects when used therapeutically.

Several compounds share structural similarities with (R)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acid. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
(R)-2-Amino-3-(4-fluorophenyl)propanoic acidContains a 4-fluorophenyl groupDifferent substitution pattern affects activity
(S)-2-Amino-3-(3-chloro-2-fluorophenyl)propanoic acidEnantiomer with opposite chiralityMay exhibit different biological properties
(R)-2-Amino-3-(trifluoromethylphenyl)propanoic acidContains a trifluoromethyl groupEnhanced lipophilicity may alter pharmacokinetics
β-Chloro-DL-alanineSimple chlorinated alanine derivativeLacks the complex aromatic substitution

This comparison illustrates that while these compounds share a core structure, variations in substituents significantly influence their biological activities and potential applications.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.0305844 g/mol

Monoisotopic Mass

217.0305844 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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